[4-(METHYLSULFONYL)PIPERAZINO](4-NITROPHENYL)METHANONE
Description
4-(METHYLSULFONYL)PIPERAZINOMETHANONE: is a chemical compound that features a piperazine ring substituted with a methylsulfonyl group and a nitrophenyl group
Properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5S/c1-21(19,20)14-8-6-13(7-9-14)12(16)10-2-4-11(5-3-10)15(17)18/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGONUUDVNWONI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Aza-Michael addition: The reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions results in the formation of substituted piperazines.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Radical-Mediated Coupling Reactions
The compound participates in radical-mediated reactions, particularly in the presence of transition metals like gold. Studies show that the piperazino group can generate aminyl radicals (A) under Au(III) catalysis in aqueous media. These radicals facilitate coupling with aldehydes (e.g., benzaldehyde derivatives):
Example Reaction:
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Reactants : 4-(Methylsulfonyl)piperazinomethanone + p-nitrobenzaldehyde
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Conditions : AuCl₃ catalyst, H₂O, 25°C
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Outcome : Formation of amide products via radical intermediates .
Key Evidence :
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Addition of radical scavengers (TEMPO, 1,1-diphenylethylene) suppresses yields by 90–98% .
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Isotopic labeling (H₂¹⁸O) confirms alkoxy radical (B) involvement in coupling mechanisms .
Condensation Reactions
The methanone group undergoes condensation with nucleophiles such as amines or alcohols. This reactivity is critical for synthesizing derivatives with modified pharmacological profiles.
Example Reaction with Enaminones :
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Reactants : 4-(Methylsulfonyl)piperazinomethanone + enaminones (e.g., azoloyl derivatives)
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Conditions : Ethanol or methanol, room temperature
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Outcome : Formation of azoloyl NH-1,2,3-triazoles or diazo compounds .
Key Findings :
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Solvent polarity and azide electrophilicity dictate reaction pathways.
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Excess reagents (e.g., sulfonyl azides) lead to overspending but improve yields of diazo products (e.g., 5a–p ) .
Substitution Reactions
The piperazino group’s nitrogen atoms are susceptible to nucleophilic substitution, enabling functionalization at the sulfonyl or nitro sites.
Example Reaction with Sulfonyl Azides :
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Reactants : 4-(Methylsulfonyl)piperazinomethanone + 4-nitrophenylsulfonyl azide
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Conditions : Triethylamine, THF, reflux
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Outcome : Formation of sulfonamide derivatives via displacement of the methylsulfonyl group .
Key Data :
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Reaction efficiency correlates with the electron-withdrawing nature of substituents on the sulfonyl azide .
Reduction and Oxidation Reactions
The nitro group (-NO₂) undergoes reduction to an amine (-NH₂), while the methylsulfonyl group can be oxidized under harsh conditions.
Example Reduction :
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Reactants : 4-(Methylsulfonyl)piperazinomethanone
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Conditions : H₂/Pd-C, ethanol, 50°C
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Outcome : Reduction of nitro to amine, yielding 4-(methylsulfonyl)piperazinomethanone.
Example Oxidation :
-
Reactants : 4-(Methylsulfonyl)piperazinomethanone
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Conditions : KMnO₄, acidic medium
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Outcome : Oxidation of methylsulfonyl to sulfonic acid (rare, requires extreme conditions).
Comparative Reactivity Table
Mechanistic Insights
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Radical Pathways : Gold-mediated reactions proceed via aminyl radical intermediates, validated by scavenger experiments .
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Solvent Effects : Polar solvents (e.g., ethanol) favor triazole formation, while nonpolar solvents lead to diazo byproducts .
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Steric Hindrance : Bulky substituents on the piperazino ring reduce substitution rates at the nitro site .
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of new materials with specific properties.
Biology and Medicine:
- Investigated for its potential as a pharmaceutical intermediate.
- Studied for its biological activity, including antimicrobial and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of advanced materials for various industrial applications.
Mechanism of Action
The mechanism by which 4-(METHYLSULFONYL)PIPERAZINOMETHANONE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.
Comparison with Similar Compounds
- 4-(METHYLSULFONYL)PIPERAZINOMETHANONE
- 4-(METHYLSULFONYL)PIPERAZINOMETHANONE
- 4-(METHYLSULFONYL)PIPERAZINOMETHANONE
Uniqueness:
- The specific substitution pattern on the piperazine ring and the presence of both methylsulfonyl and nitrophenyl groups confer unique chemical and biological properties to 4-(METHYLSULFONYL)PIPERAZINOMETHANONE .
- Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as distinct biological activities.
Biological Activity
The compound 4-(methylsulfonyl)piperazinomethanone is a piperazine derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure
The chemical structure of 4-(methylsulfonyl)piperazinomethanone can be represented as follows:
- Chemical Formula : CHNOS
- CAS Number : 96422-12-7
1. Antimicrobial Properties
Research indicates that compounds with piperazine moieties often exhibit significant antimicrobial activity. A study on related piperazine derivatives showed that modifications at the phenyl ring could enhance antibacterial properties, suggesting a similar potential for 4-(methylsulfonyl)piperazinomethanone .
2. Anticancer Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that derivatives with similar structural features could induce apoptosis in cancer cells by disrupting cellular signaling pathways. For instance, piperazine-based compounds were shown to inhibit cell proliferation and induce cell cycle arrest in human cancer cells .
3. Neuropharmacological Effects
Piperazine derivatives have been studied for their effects on the central nervous system. Compounds that share structural similarities with 4-(methylsulfonyl)piperazinomethanone have exhibited anxiolytic and antidepressant-like effects in animal models. These effects are often attributed to the modulation of neurotransmitter systems, particularly serotonin and dopamine .
The biological activities of 4-(methylsulfonyl)piperazinomethanone may be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing mood and anxiety levels.
- Genotoxicity : Some studies suggest that piperazine derivatives can bind to DNA, leading to genotoxic effects that may contribute to their anticancer activity .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a notable study, a derivative of the compound was tested against human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
Q & A
Q. Table 1: Optimization of Synthesis Conditions
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Solvent | CH₂Cl₂, ACN, THF | CH₂Cl₂ | +15% vs. THF |
| Temperature (°C) | 0, 25, 40 | 0→25 (gradient) | +20% vs. 40°C |
| Base (eq.) | TEA (1.0, 1.5, 2.0) | 1.5 | Minimizes HCl |
Q. Table 2: Spectral Benchmarks
| Technique | Key Signal | Expected Value | Reference |
|---|---|---|---|
| FT-IR | C=O Stretch | 1675–1685 cm⁻¹ | |
| ¹H NMR | Piperazine CH₂ | δ 3.1–3.3 (multiplet) | |
| ¹³C NMR | Methylsulfonyl CH₃ | δ 42.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
